molecular formula C7H6N4O3 B15200783 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Katalognummer: B15200783
Molekulargewicht: 194.15 g/mol
InChI-Schlüssel: DUCFXWCQGDWHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of a nitro group followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:

    1-Methyl-4-nitro-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the fused rings.

    1-Methyl-4-nitro-1H-imidazo[4,5-d]pyridine: Another similar compound with a different ring fusion pattern.

    1-Methyl-4-nitro-1H-imidazo[4,5-a]pyridine: This compound also shares structural similarities but has a different arrangement of the rings. The uniqueness of this compound lies in its specific ring fusion pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H6N4O3

Molekulargewicht

194.15 g/mol

IUPAC-Name

1-methyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H6N4O3/c1-10-4-2-3-8-6(11(13)14)5(4)9-7(10)12/h2-3H,1H3,(H,9,12)

InChI-Schlüssel

DUCFXWCQGDWHHW-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=NC=C2)[N+](=O)[O-])NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.